molecular formula C10H13BrSSi B3131058 3-Bromo-2-methyl-5-trimethylsilylethynylthiophene CAS No. 348639-14-5

3-Bromo-2-methyl-5-trimethylsilylethynylthiophene

Cat. No.: B3131058
CAS No.: 348639-14-5
M. Wt: 273.27 g/mol
InChI Key: BKNPKUYRQKDFME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-5-trimethylsilylethynylthiophene typically involves the bromination of 2-methyl-5-trimethylsilylethynylthiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light . The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the thiophene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-5-trimethylsilylethynylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of palladium or copper catalysts.

    Coupling Reactions: Boronic acids or esters in the presence of palladium catalysts and bases like potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Various substituted thiophene derivatives.

    Coupling Reactions: Biaryl compounds with extended conjugation.

    Oxidation and Reduction: Oxidized or reduced thiophene derivatives.

Scientific Research Applications

3-Bromo-2-methyl-5-trimethylsilylethynylthiophene is valuable in scientific research due to its unique properties. It is used in:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-5-trimethylsilylethynylthiophene involves its interaction with various molecular targets and pathways. In coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid or ester, and finally reductive elimination to form the desired product . The thiophene ring’s aromaticity and electron-rich nature facilitate these reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylthiophene
  • 3-Bromo-2-methylthiophene
  • 5-Bromo-2-methylthiophene

Uniqueness

3-Bromo-2-methyl-5-trimethylsilylethynylthiophene is unique due to the presence of the trimethylsilylethynyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s reactivity in coupling reactions and its utility in synthesizing complex organic molecules. The combination of bromine, methyl, and trimethylsilylethynyl groups makes it a valuable intermediate for various applications in organic electronics and material science.

Properties

IUPAC Name

2-(4-bromo-5-methylthiophen-2-yl)ethynyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrSSi/c1-8-10(11)7-9(12-8)5-6-13(2,3)4/h7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNPKUYRQKDFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C#C[Si](C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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